REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([S:14]C(=O)N(C)C)=[CH:11][CH:12]=2)[CH:7]=[CH:6]1>CO>[CH3:1][O:2][C:3](=[O:20])[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([SH:14])=[CH:11][CH:12]=2)[CH:7]=[CH:6]1
|
Name
|
Compound 72D
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
COC(CN1C=CC2=CC(=CC=C12)SC(N(C)C)=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nitrogen was bubbled for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
followed by the addition of a 2N NaOH solution (1.4 g/17 ml water)
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux and tuned brown after 10 minutes
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to ca. 50 ml under vacuum
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl acetate 2×100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude acid was dissolved into 100 ml anhydrous methanol
|
Type
|
TEMPERATURE
|
Details
|
This was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
500 mg dithiothreitol was added
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
DISSOLUTION
|
Details
|
The crude thiol ester was dissolved into 100 ml dichloromethane
|
Type
|
FILTRATION
|
Details
|
filtered through silica
|
Type
|
WASH
|
Details
|
eluted with 300 ml dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by liquid chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |